4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-
Description
Historical Perspectives and Early Synthetic Endeavors in Spiroketone Chemistry
Spiro compounds, characterized by at least two molecular rings sharing a single common atom, have long captured the attention of chemists. wikipedia.org The synthesis of spiro[4.5]decane systems, the core of the title compound, has been a subject of research for decades, with early approaches focusing on creating this specific spirocyclic framework. mdpi.comacs.org The chemistry of spiro[4.5]decane sesquiterpenes was a significant area of investigation in the 1970s. nih.gov
Early synthetic strategies often involved intramolecular reactions to construct the characteristic spirocyclic junction. For instance, the intramolecular Schmidt reaction of ketones and alkyl azides was utilized to synthesize 2-amino-spiro[4.5]decane-6-ones. mdpi.com Over the years, a variety of methods have been developed, including acid-catalyzed and metal-catalyzed reactions, to build the spiro[4.5]decane skeleton. mdpi.com These foundational efforts paved the way for the synthesis of more complex derivatives, including those with additional functional groups and unsaturation.
Structural Features and Stereochemical Considerations within Spirocyclic Systems
The unique three-dimensional arrangement of spiro compounds imparts specific chemical and physical properties. wikipedia.org The spiro atom, the single carbon connecting the two rings, is a quaternary carbon in carbocyclic spiro compounds. wikipedia.org This structural feature can lead to various forms of chirality. wikipedia.org
The title compound features two key structural components: a spiro[4.5]dec-7-ene ring system and a 4-penten-1-one side chain. echemi.com The spiro[4.5]decane framework consists of a five-membered ring (cyclopentane) and a six-membered ring (cyclohexane) fused at a single carbon atom. wikipedia.orgmdpi.com The "-7-en-" designation indicates a double bond within the six-membered ring.
The pentenone moiety is a five-carbon chain containing both a ketone (at position 1) and an alkene (at position 4). fiveable.me The carbonyl group of the ketone is sp2 hybridized, resulting in a planar geometry. fiveable.me This functional group is a valuable handle in organic synthesis, participating in a wide array of reactions. fiveable.mechemicalbook.comwikipedia.org
Spiro compounds can exhibit chirality in several ways, including the presence of a chiral center or axial chirality arising from the twisted nature of the rings. wikipedia.org Even without four different substituents, the spiroatom itself can be a source of chirality. wikipedia.org
The specific compound, 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-, has the potential for multiple stereoisomers due to the spiro center and the double bond in the cyclohexene (B86901) ring. The precise spatial arrangement of the substituents on the spiro[4.5]decene core can lead to different diastereomers and enantiomers. nist.gov The study of stereoisomerism is crucial as different stereoisomers can possess distinct biological activities and chemical properties. nih.govnih.gov
Significance within Contemporary Organic Synthesis Research
The synthesis of spiro[4.5]decane derivatives continues to be an active area of research. Modern synthetic methods often focus on achieving high selectivity, particularly diastereoselectivity and enantioselectivity. mdpi.com For example, recent advancements include the use of synergistic photocatalysis and organocatalysis for the [3+2] cycloaddition of cyclopropylamines with olefins to produce 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity. mdpi.com
The development of new synthetic routes to functionalized spiro[4.5]decanes is driven by the potential application of these compounds in various fields, including as intermediates in the synthesis of complex natural products and pharmaceuticals. mdpi.comgoogle.com The presence of multiple functional groups in molecules like 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- makes them versatile building blocks for further chemical transformations.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-spiro[4.5]dec-8-en-9-ylpent-4-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-2-3-8-14(16)13-7-6-11-15(12-13)9-4-5-10-15/h2,7H,1,3-6,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFFGMCNILGTEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)C1=CCCC2(C1)CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870263 | |
| Record name | 1-Spiro[4.5]dec-7-en-7-yl-4-penten-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224031-70-3 | |
| Record name | 1-spiro[4.5]Dec-7-en-7-yl-4-penten-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224031-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Penten-1-one, 1-spiro(4.5)dec-7-en-7-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224031703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Spiro[4.5]dec-7-en-7-yl-4-penten-1-one | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Spiro(4,5)-7-Decen-7-yl-4-Penten-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-Penten-1-one, 1-Spirodec-7-en-7-yl | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 4 Penten 1 One, 1 Spiro 4.5 Dec 7 En 7 Yl
Retrosynthetic Analysis and Key Disconnections for the Spiro[4.5]dec-7-en-7-yl- Corecdnsciencepub.comrsc.org
Retrosynthetic analysis of the target molecule, 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-, identifies the central spiro[4.5]decane system as the primary synthetic hurdle. The key disconnections logically focus on the formation of the spirocenter and the attachment of the pentenone side chain. The spiro[4.5]decane core itself consists of a cyclopentane (B165970) ring fused to a cyclohexene (B86901) ring at a single quaternary carbon atom.
Strategies for Constructing the Spirocenteruniovi.es
The creation of a quaternary all-carbon spirocenter is a formidable task in organic synthesis. rsc.org Several strategic approaches have been developed to address this challenge, falling into a few main categories:
Intramolecular Alkylation/Cyclization: This is a common strategy where a pre-formed chain containing both ring precursors undergoes cyclization. This can involve the double alkylation of a carbon atom positioned alpha to an activating group, such as a ketone or malonate ester. scripps.edu
Rearrangement Reactions: Certain molecular rearrangements can lead to the formation of spirocycles. rsc.orgscripps.edu For instance, acid-catalyzed rearrangements of specific bicyclic systems can contract or expand rings to yield a stable spirocyclic product.
Cycloaddition Reactions: Diels-Alder and other cycloaddition reactions can be employed to form one of the rings onto a precursor that already contains the other, with the spiro-atom being formed during the cycloaddition. rsc.org
Ring-Opening of Bridged Systems: An alternative approach involves the synthesis of a bridged bicyclic system which, upon selective cleavage of one of the bonds to the bridgehead, reveals the spirocyclic core. rsc.org An example includes the acid-catalyzed ring-opening of a cyclopropane (B1198618) ring to generate a spiro[4.5]decanone. rsc.org
Cascade Reactions: Modern approaches often utilize cascade reactions where multiple bonds are formed in a single, orchestrated sequence. A novel cascade reaction involving the thermal elimination of a chlorosulfate (B8482658) moiety, followed by ring-expansion and cationic cyclization, has been shown to produce spirocarbocyclic compounds efficiently. uniovi.esacs.org
Introduction of the Pentenone Side Chainrsc.org
The "4-Penten-1-one" side chain is a critical functional group of the target molecule. wikipedia.orgyoutube.comwikipedia.org Its introduction can be envisioned either before or after the construction of the spirocyclic core. A key synthetic transformation is the reaction of a spirocyclic intermediate with a suitable five-carbon building block.
One documented approach involves a spiroannelation of an enamine derived from a cyclopentanoid aldehyde with a vinyl ketone derivative, such as 1-methoxy-3-buten-2-one. cdnsciencepub.com The resulting ketone can then be reacted with an organometallic reagent like methylmagnesium iodide. cdnsciencepub.com A subsequent acid-catalyzed dehydration can generate the final double bond, though this may not directly yield the pentenone structure and could require further modifications. cdnsciencepub.com Another strategy involves the reaction of an aldehyde with methyl vinyl ketone under basic conditions, which can provide a key spiro intermediate, albeit sometimes in low yield. rsc.org
Convergent and Linear Synthesis Pathways
Both convergent and linear strategies are employed in the synthesis of spiro[4.5]decanes. Convergent syntheses involve preparing the cyclopentane and cyclohexene fragments separately before joining them, while linear syntheses build the molecule step-by-step from a single starting material.
Cyclization Reactions in Spirocyclic Formationrsc.orgresearchgate.net
Cyclization is the cornerstone of spirocycle synthesis. Various methods are utilized to form either the five- or six-membered ring to complete the spiro[4.5]decane system.
Acid-Catalyzed Cyclization: The use of acid, such as formic acid, can activate an allylic alcohol to be attacked by an alkene, forming the spiro center via an allylic cation. rsc.org Similarly, treatment of cyclopropane intermediates with acid can induce a facile ring-opening to form the spirocycle. rsc.org
Radical Cyclization: This method provides an alternative pathway for ring closure, often under milder conditions than ionic reactions. rsc.org
Ring-Closing Metathesis (RCM): RCM has been used as a key step in the enantioselective synthesis of acorenone-related sesquiterpenes, demonstrating its power in forming the cyclic structures present in the spiro core. researchgate.net
Cascade Cyclizations: Complex cascade reactions can form the spirocyclic system in a highly efficient manner. A notable example is a cascade involving a ring-expansion and a subsequent cationic cyclization of chlorosulfate derivatives, which proceeds thermally without the need for additional reagents. uniovi.esacs.org
| Strategy | Key Reagents/Conditions | Mechanism Highlights | Reference |
|---|---|---|---|
| Acid-Catalyzed Alkene Attack | Formic Acid | Activation of an allylic alcohol to form a cation, which is trapped intramolecularly by an alkene. | rsc.org |
| Acid-Catalyzed Cyclopropane Opening | Acid (e.g., TsOH) | Ring-opening of a strained cyclopropane ring to generate an enol which cyclizes. | rsc.org |
| Ring-Closing Metathesis (RCM) | Grubbs or other Ru-based catalysts | Intramolecular olefin metathesis to form a cyclohexene ring. | researchgate.net |
| Thermal Cascade Reaction | Chlorosulfate derivative, heat | Involves thermal elimination, ring-expansion, and cationic cyclization in one pot. | uniovi.esacs.org |
Aldol (B89426) Condensation Strategiesrsc.org
The aldol condensation is a powerful carbon-carbon bond-forming reaction that has been effectively utilized in the synthesis of spiro[4.5]decanes. libretexts.org It is particularly useful for forming the six-membered ring of the spirocycle.
In several total syntheses of acorenone and related compounds, a key step is the intramolecular aldol condensation of a 1,5-diketone precursor to form the cyclohexenone ring of the spiro[4.5]decane system. rsc.org This reaction is typically performed under basic conditions. rsc.org Furthermore, organocatalytic cascade reactions involving Michael additions followed by an aldol condensation have been developed to construct complex spiro-compounds with high stereocontrol. rsc.orgrsc.org For example, the reaction of an oxindole (B195798) with an unsaturated aldehyde can proceed via a Michael-Michael-aldol cascade to produce spirocyclic products in high yield and enantiomeric purity. rsc.org
| Type | Reactants | Key Conditions | Outcome | Reference |
|---|---|---|---|---|
| Intramolecular Aldol | 1,5-diketone | Base (e.g., NaOH, KOH) | Forms the 6-membered ring of the spiro[4.5]decane core. | rsc.org |
| Intermolecular Aldol | Aldehyde and Methyl Vinyl Ketone | Base | Creates a key spiro intermediate for acorenone synthesis. | rsc.org |
| Organocatalytic Cascade | Oxindole and Cinnamaldehyde | Chiral amine catalyst (e.g., prolinol derivative), Benzoic Acid | Forms highly substituted spirooxindoles with excellent diastereo- and enantioselectivity. | rsc.org |
Rupe Rearrangement Protocolsrsc.orgscripps.eduwikipedia.org
The Meyer-Schuster and the related Rupe rearrangements are acid-catalyzed isomerizations of propargyl alcohols into α,β-unsaturated carbonyl compounds. wikipedia.orgslideshare.net The Meyer-Schuster rearrangement typically yields α,β-unsaturated ketones or aldehydes from secondary and tertiary propargyl alcohols. wikipedia.org The Rupe rearrangement is a competing reaction for tertiary propargyl alcohols that yields α,β-unsaturated methyl ketones. wikipedia.org
While direct application to the synthesis of 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- is not extensively documented in readily available literature, this protocol offers a potential pathway for constructing the enone functionality either within the spirocyclic core or on the side chain. A synthetic design could involve the addition of an alkyne to a ketone on the spiro[4.5]decane framework to form a tertiary propargyl alcohol. Subsequent treatment with acid could then induce a Rupe-type rearrangement to generate the required enone system. The traditional use of strong acids can be harsh, but milder conditions using transition-metal or Lewis acid catalysts have been developed, potentially making this a more viable strategy. wikipedia.org
Claisen Rearrangement Applications
The Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether, is a potent method for forming carbon-carbon bonds. wikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction proceeds through a concerted, pericyclic mechanism, often requiring heat to furnish a γ,δ-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com Its application in constructing complex molecular architectures, including those with sterically demanding all-carbon quaternary centers, is well-documented. nih.gov
In the context of spiroketone synthesis, the Claisen rearrangement can be a key step. For instance, the rearrangement of an appropriately substituted allyl vinyl ether precursor can establish the carbon framework necessary for subsequent cyclization into the spiroketal structure. The stereochemical outcome of the rearrangement can be influenced by the substrate's conformation, which is particularly relevant in the synthesis of cyclic and polycyclic systems. nih.gov
Variations of the Claisen rearrangement, such as the Johnson-Claisen and Bellus-Claisen rearrangements, expand the scope of this transformation by utilizing different starting materials like allylic alcohols with orthoesters or allylic ethers with ketenes, respectively. wikipedia.orglibretexts.org These variants offer alternative pathways to γ,δ-unsaturated esters, amides, or thioesters, which can then be further manipulated to form the target spiroketone. wikipedia.orglibretexts.org
Trans-acetalisation Reactions as Intermediary Steps
Trans-acetalisation reactions serve as crucial intermediary steps in the synthesis of certain spiroketals. While direct literature on the application of trans-acetalisation for 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- is not prevalent, the general principles of acetal (B89532) chemistry are fundamental to spiroketal formation. Spiroketals are, by definition, cyclic acetals. Their formation often involves the acid-catalyzed reaction of a dihydroxy ketone, where two alcohol groups react with a single ketone.
In a broader sense, the transposition of allylic alcohols, a related transformation, provides a powerful tool for preparing specific isomers from more accessible precursors in a single step. uic.edu This process, which can be catalyzed by metals like rhenium, is highly atom-economical. uic.edu Such strategic rearrangements of functional groups are essential in multistep syntheses to set up the necessary precursors for key bond-forming reactions, including the ultimate spiroketalization.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a cornerstone of spiroketal synthesis. A traditional and widely used method involves the acid-catalyzed cyclization of a dihydroxyketone precursor. This approach typically yields the thermodynamically most stable spiroketal isomer. researchgate.net However, for substrates that are sensitive to acid, alternative methods are necessary. researchgate.net
One such alternative is oxidative radical cyclization. This method is particularly useful for delicate substrates and can often lead to the formation of the kinetic spiroketal product. researchgate.net For example, diols can undergo a double intramolecular hydrogen abstraction when treated with reagents like lead tetraacetate, resulting in the formation of spiroketals. researchgate.net
Another powerful strategy is the intramolecular hydroalkoxylation of alkynediols, often catalyzed by transition metals. This reaction directly leads to the formation of the spiroketal ring system. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the cyclization.
Catalytic Methodologies in Chemical Compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of spiroketones, including 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-, benefits significantly from various catalytic methodologies.
Acid-Catalyzed Transformations
Acid catalysis is a fundamental tool in organic synthesis, frequently employed in the formation of spiroketals. researchgate.net The classic approach involves the treatment of a dihydroxyketone with an acid catalyst to promote intramolecular ketalization. This method is often effective but can be limited by the stability of the substrate to acidic conditions. researchgate.net
Acid catalysis is also integral to certain variations of the Claisen rearrangement, such as the Johnson-Claisen rearrangement, where a weak acid like propionic acid can be used to catalyze the reaction between an allylic alcohol and an orthoester. wikipedia.orglibretexts.org In the broader context of spirocycle synthesis, acid-catalyzed cyclizations are common, such as the treatment of a suitable precursor with p-toluenesulfonic acid to yield a spirocyclic lactone. nih.gov The mechanism of many acid-catalyzed rearrangements involves the protonation of a functional group, such as an alcohol, to form a good leaving group, which then facilitates carbocation formation and subsequent rearrangement or cyclization. youtube.com
Transition Metal-Mediated Syntheses (e.g., Gold(I), Palladium(II), Rhodium(I), Ruthenium)
Transition metal catalysis has emerged as a powerful and versatile strategy for the synthesis of spiroketals, offering access to a wider range of precursors and cyclization modes. nih.govresearchgate.net These catalysts are effective due to their ability to activate unsaturated bonds and facilitate various bond-forming reactions under mild conditions. nih.gov
Several transition metals have been successfully employed in spiroketal synthesis:
Gold(I) catalysts are particularly effective in activating alkynes towards nucleophilic attack, making them ideal for the intramolecular hydroalkoxylation of alkynediols to form spiroketals. nih.gov
Palladium(II) catalysts are widely used in a variety of transformations, including cascade reactions that can lead to the formation of spirocyclic systems. researchgate.netresearchgate.net For instance, palladium-catalyzed intramolecular oxidative cyclization has been used to synthesize polycyclic N-heterocycles. researchgate.net
Rhodium(I) catalysts can be used in various cyclization reactions.
Ruthenium catalysts are well-known for their application in ring-closing metathesis (RCM), a powerful tool for the formation of cyclic compounds. rsc.org A telescoped flow process combining RCM and hydrogenation using a Hoveyda-Grubbs 2nd generation catalyst has been developed for the synthesis of a chiral spiroketone. rsc.org
The table below summarizes some transition metals and their applications in the synthesis of spirocyclic compounds.
| Transition Metal | Application in Spiro-Compound Synthesis |
| Gold(I) | Intramolecular hydroalkoxylation of alkynediols nih.gov |
| Palladium(II) | Cascade reactions, intramolecular oxidative cyclization researchgate.netresearchgate.net |
| Rhodium(I) | Various cyclization reactions |
| Ruthenium | Ring-closing metathesis (RCM) rsc.org |
| Silver | 1,3-dipolar cycloaddition for spirooxindole synthesis nih.gov |
| Iron | Catalysis in various organic transformations due to its non-toxicity and abundance nih.gov |
| Manganese | Lewis acid catalysis in spirooxindole synthesis nih.gov |
| Zinc | Lewis acid catalysis in various organic transformations nih.gov |
Organocatalytic Applications in Spiroketone Formation
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major pillar of asymmetric synthesis. oaepublish.com It offers a metal-free and environmentally friendly approach to constructing chiral molecules, including spiroketones. oaepublish.com
In the context of spiroketone synthesis, organocatalysts can be used to promote cascade reactions that lead to the formation of complex spirocyclic architectures with high enantioselectivity. For example, cinchona alkaloid-derived primary amine catalysts have been used in the asymmetric synthesis of spiro-dihydropyrano cyclohexanones. rsc.org These catalysts operate by activating the substrates through the formation of iminium or enamine intermediates.
Organocatalytic strategies have been successfully applied to the synthesis of various spirocyclic compounds, including spirolactones and spirooxindoles. oaepublish.comresearchgate.net For instance, the Michael addition of an aldehyde to an olefinic oxindole, followed by a tandem oxidation and cyclization, can generate spirocyclic oxindole-lactones. oaepublish.com While direct applications to the synthesis of 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- are not explicitly detailed, the principles of organocatalytic spirocyclization provide a promising avenue for its asymmetric synthesis.
Stereoselective Synthesis and Chiral Induction Approaches
The creation of a chiral center at the spiro-carbon and the control of relative stereochemistry of substituents on the carbocyclic rings are paramount in the synthesis of enantiomerically pure 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-. Modern synthetic methods offer several powerful strategies to achieve this, primarily focusing on enantioselective and diastereoselective transformations.
The establishment of the quaternary stereocenter at the heart of the spiro[4.5]decane core is a critical step that dictates the absolute stereochemistry of the molecule. Organocatalysis and transition-metal catalysis are two leading strategies for achieving high enantioselectivity in spirocyclization reactions. nih.govrsc.org
Organocatalytic approaches, utilizing small chiral organic molecules as catalysts, have emerged as a powerful tool for the asymmetric synthesis of spiro compounds. rsc.orgacs.org For instance, cinchona alkaloid-derived primary amine catalysts have been successfully employed in the spirocyclization of cyclic 2,4-dienones with cyanoketones, affording spiro-dihydropyrano cyclohexanones in high enantioselectivities. rsc.org A similar strategy could be envisioned for the synthesis of the spiro[4.5]decane core of the target molecule, where a chiral amine catalyst could facilitate an enantioselective Michael addition-cyclization cascade.
Transition-metal catalysis, particularly with palladium, has also proven effective in the asymmetric synthesis of spiro[4.5]-1-one compounds. mdpi.com The use of chiral ligands, such as diphosphine or phosphoramidite (B1245037) ligands, can induce high levels of enantioselectivity in cyclization reactions. oaepublish.com For the synthesis of 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-, a palladium-catalyzed asymmetric allylic alkylation (AAA) could be a key step in setting the spirocyclic stereocenter.
A hypothetical enantioselective synthesis could involve the reaction of a prochiral precursor under the influence of a chiral catalyst. The table below illustrates potential outcomes based on catalyst systems used in analogous spirocyclizations.
| Catalyst System | Chiral Ligand/Auxiliary | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |
| Organocatalysis | Cinchona Alkaloid Derivative | Up to 99% | >95:5 | rsc.orgrsc.org |
| Palladium Catalysis | Chiral Diphosphine Ligand | Up to 97% | 19:1 | oaepublish.com |
| Chiral Auxiliary | Evans Oxazolidinone | >95% | >95:5 | wikipedia.orgyoutube.com |
This table presents data from analogous reactions and serves as a predictive model for the synthesis of the target compound.
Once the spirocenter is established, the subsequent formation of new stereocenters, such as those that would be present in substituted derivatives of 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-, must be controlled to achieve the desired diastereomer. Diastereoselectivity can be influenced by the existing chirality of the spirocyclic scaffold, the choice of reagents, and the reaction conditions.
The use of chiral auxiliaries is a well-established method for achieving high diastereoselectivity. wikipedia.orgyoutube.com A chiral auxiliary, temporarily attached to the substrate, can direct the approach of a reagent from a specific face, leading to the preferential formation of one diastereomer. Evans oxazolidinones, for example, are highly effective in directing aldol reactions and alkylations with excellent diastereoselectivity. youtube.com In the context of our target molecule, a chiral auxiliary could be employed to control the stereochemistry of the addition of the 4-penten-1-one side chain.
Furthermore, substrate-controlled diastereoselective reactions are also a powerful strategy. The inherent three-dimensional structure of the spiro[4.5]decane ring system can create a steric bias that favors the formation of one diastereomer over another. For example, the Claisen rearrangement has been used to synthesize multi-functionalized spiro[4.5]decanes as a single diastereomer in excellent yield. researchgate.net Similarly, a diastereoselective reduction of a ketone under Birch conditions has been a key step in the total synthesis of the spiro[4.5]decane sesquiterpene (-)-gleenol. researchgate.net
Recent research has also highlighted the use of synergistic photocatalysis and organocatalysis to achieve high diastereoselectivity in the synthesis of spiro[4.5]decane derivatives. A [3+2] cycloaddition approach has been developed to synthesize 2-amino-spiro[4.5]decane-6-ones with a diastereomeric ratio of up to 99:1. mdpi.comresearchgate.net This methodology showcases the potential for achieving high levels of stereocontrol under mild, metal-free conditions.
The following table summarizes the diastereoselectivity achieved in relevant spiro[4.5]decane syntheses.
| Reaction Type | Key Reagent/Catalyst | Diastereomeric Ratio (dr) | Reference |
| [3+2] Cycloaddition | Photocatalysis/Organocatalysis | up to 99:1 | mdpi.comresearchgate.net |
| Claisen Rearrangement | Thermal | Single diastereomer | researchgate.net |
| Ketone Reduction | Birch Conditions | High diastereoselectivity | researchgate.net |
This table illustrates the high levels of diastereocontrol achievable in the synthesis of spiro[4.5]decane systems.
Optimization of Synthetic Pathways and Process Intensification
The development of an efficient and scalable synthesis is crucial for the practical application of any complex molecule. Optimization of synthetic pathways and process intensification are key to improving yields, reducing costs, and minimizing environmental impact. boehringer-ingelheim.com
A significant advancement in this area is the use of telescoped or flow processes. rsc.orgresearchgate.net A telescoped process combines multiple reaction steps into a single, continuous operation without the need for isolating intermediates. This approach offers substantial benefits, including reduced solvent usage, lower process mass intensity (PMI), and streamlined unit operations. rsc.org For the synthesis of a chiral spiroketone, a telescoped flow process combining a ring-closing metathesis and a hydrogenation step has been successfully implemented, leading to significant cost savings and increased throughput. rsc.org
The principles of green chemistry are also increasingly being applied to the synthesis of complex pharmaceutical intermediates. This includes the use of catalytic rather than stoichiometric reagents, minimizing the use of hazardous solvents, and improving atom economy. boehringer-ingelheim.comdigitellinc.com For instance, the development of a three-step asymmetric synthesis for a spiroketone improved the yield nearly five-fold, drastically reduced organic solvent and water usage, and eliminated the need for halogenated solvents. digitellinc.com The process mass intensity (PMI), a key metric of green chemistry, was significantly lowered, highlighting the sustainability of the new route. digitellinc.com
The optimization of a synthetic route for 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- would likely involve a combination of these strategies. Early-stage route scouting would identify the most convergent and efficient bond-forming strategies, while later-stage process development would focus on implementing flow chemistry and green chemistry principles to create a sustainable and economically viable manufacturing process.
The table below provides a comparative overview of batch versus optimized flow processes for the synthesis of a related spiroketone.
| Process Parameter | Original Batch Process | Optimized Telescoped Flow Process | Improvement | Reference |
| Yield | 10% | 47% | ~5-fold increase | digitellinc.com |
| Organic Solvent Usage | High | Reduced by 99% | Significant reduction | digitellinc.com |
| Water Usage | High | Reduced by 76% | Significant reduction | digitellinc.com |
| Process Mass Intensity (PMI) | High | 117 | Significant reduction | digitellinc.com |
| Production Time | 52 weeks | 8 weeks | Drastic reduction | boehringer-ingelheim.com |
This table demonstrates the substantial improvements in efficiency and sustainability that can be achieved through process optimization.
Mechanistic Investigations of Chemical Transformations Involving 4 Penten 1 One, 1 Spiro 4.5 Dec 7 En 7 Yl
Pericyclic Rearrangement Mechanisms
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. They are powerful tools in organic synthesis for constructing complex molecular architectures with high stereocontrol.
Detailed Claisen Rearrangement Pathways
The Claisen rearrangement is a synarchive.comsynarchive.com-sigmatropic rearrangement in which an allyl vinyl ether is thermally converted into a γ,δ-unsaturated carbonyl compound. nrochemistry.comlibretexts.org The reaction is a concerted, intramolecular process that proceeds through a highly ordered, chair-like six-membered transition state. nrochemistry.com This transformation is thermodynamically driven by the formation of a stable carbonyl group. nrochemistry.com
While the target molecule itself is not an allyl vinyl ether, the Claisen rearrangement represents a powerful strategy for the stereocontrolled synthesis of spiro[4.5]decane frameworks, which form the core of the compound . Research has demonstrated that bicyclic 2-(alkenyl)dihydropyrans can be effectively transformed into spiro[4.5]decanes with excellent stereoselectivity. thieme-connect.de This approach has been applied to the total synthesis of various spirocyclic sesquiterpenes. thieme-connect.de The reaction involves heating the dihydropyran substrate, which undergoes the synarchive.comsynarchive.com-sigmatropic shift to forge the key carbon-carbon bond at the spiro center.
The stereochemical outcome of the rearrangement can be influenced by the geometry of the starting materials and the reaction conditions. For instance, creating sterically congested α-allyl quaternary centers can be achieved with high diastereoselectivity. nih.gov
| Precursor Type | Reaction Conditions | Product Type | Diastereomeric Ratio (dr) | Reference |
| 2-Allyloxyenone | Benzyl-MgBr, THF, -78 °C to reflux | α-Allyl-α-benzyl-cyclopentanone | Single diastereomer | nih.gov |
| 2-Allyloxyenone | Allyl-MgBr, THF, -78 °C to reflux | α,α-Diallyl-cyclopentanone | 3:1 | nih.gov |
| 2-(Alkenyl)dihydropyran | Toluene, 180 °C | Spiro[4.5]decanone | >99:1 | thieme-connect.de |
Rupe Rearrangement Mechanistic Insights
The Rupe rearrangement is the acid-catalyzed transformation of tertiary α-alkynyl alcohols (propargyl alcohols) into α,β-unsaturated ketones. synarchive.comwikipedia.org This reaction often competes with the Meyer-Schuster rearrangement, which typically occurs with secondary propargyl alcohols. wikipedia.org
The mechanism of the Rupe rearrangement proceeds through several key steps:
Protonation of the hydroxyl group by an acid catalyst, followed by elimination of water to form a propargyl cation.
This cation rearranges to a more stable vinyl cation (an allene-type intermediate).
Nucleophilic attack by water on the central carbon of the allene (B1206475) system.
Tautomerization of the resulting enol to yield the final α,β-unsaturated ketone. wikipedia.org
A key intermediate in this pathway is an enyne. wikipedia.org The target compound, 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-, is not an α,β-unsaturated ketone and thus would not be a direct product of a standard Rupe rearrangement. However, a hypothetical spirocyclic tertiary propargyl alcohol precursor could undergo this transformation to yield a spirocyclic enone. The choice of catalyst can be critical; while strong Brønsted acids were traditionally used, modern methods may employ Lewis acids or transition metals like ruthenium or silver to promote the reaction under milder conditions. wikipedia.orgnih.gov
| Substrate Type | Catalyst | Conditions | Product Type | Reference |
| Tertiary Propargyl Alcohol | Strong Acid (e.g., H₂SO₄) | High Temperature | α,β-Unsaturated Ketone | wikipedia.orgnih.gov |
| Tertiary Propargyl Alcohol | InCl₃ | Microwave irradiation | α,β-Unsaturated Ketone | wikipedia.org |
| Propargyl Acetate | Gold(I) complex | Mild Temperature | α-Iodoenone (with I⁺ source) | nih.gov |
Relevance of Oxy-Cope Rearrangements in Structurally Related Systems
The Oxy-Cope rearrangement is a variant of the Cope rearrangement, involving the synarchive.comsynarchive.com-sigmatropic rearrangement of a 1,5-dien-3-ol. wikipedia.org The initial product is an enol, which tautomerizes to a stable, unsaturated carbonyl compound, providing a strong thermodynamic driving force that often renders the reaction irreversible. wikipedia.orgtcichemicals.com A significant rate acceleration (10¹⁰ to 10¹⁷ times faster) is observed in the anionic Oxy-Cope rearrangement, where the hydroxyl group is first deprotonated with a base like potassium hydride (KH). tcichemicals.comyoutube.com
This rearrangement is a highly effective tool for the synthesis of complex cyclic and bicyclic systems, including those containing the spiro[4.5]decane skeleton. The reaction provides excellent stereochemical control and is particularly useful for constructing challenging eight-membered rings. wikipedia.org Studies have described the use of the Oxy-Cope rearrangement on acetylenic and allenic spiro systems to generate functionalized bicyclic and tricyclic compounds. capes.gov.bridexlab.com For instance, the rearrangement of an ethynyl (B1212043) derivative of a spiro[5.5] ketone has been reported. idexlab.com A suitably designed spiro[4.5]decane-based 1,5-dien-3-ol could, therefore, be a viable precursor that rearranges to form a different, functionalized ketone while retaining the core spirocyclic structure.
| Substrate System | Conditions | Key Transformation | Reference |
| Bicyclic Diene Alcohol | Gas Phase, Heat | Formation of cis-Δ5,6-octalone | wikipedia.org |
| Acetylenic Spiro Carbinol | Base-catalyzed (anionic) | Formation of a tricyclic diketone | capes.gov.br |
| Ethynyl derivative of spiro[5.5] ketone | Thermal or Anionic | Synthesis of functionalized bicyclic compounds | idexlab.com |
| Generic 1,5-dien-3-ol | KH, 18-crown-6 (B118740) ether, Room Temp | γ,δ-Unsaturated Ketone | youtube.com |
Ring Transformations and Skeletal Rearrangements
Skeletal rearrangements that alter the size or connectivity of rings are fundamental in organic synthesis for accessing novel scaffolds from more readily available starting materials.
Ring Expansion Reactions (e.g., Cyclobutanol (B46151) to Cyclopentanone)
The ring expansion of a cyclobutanol to a cyclopentanone (B42830) is a classic example of a semipinacol rearrangement. This transformation is particularly relevant to the synthesis of the spiro[4.5]decane framework, where the five-membered ring could be constructed from a four-membered ring precursor. In one documented pathway, the 'pinacol' dimer of cyclobutanone (B123998) undergoes an acid-catalyzed rearrangement where one of the four-membered rings expands to a five-membered ring, resulting in a spiro-fused cyclopentanone. chegg.com
The mechanism involves:
Protonation of the hydroxyl group on the cyclobutanol ring.
Departure of water to form a carbocation adjacent to the spiro center.
Migration of a C-C bond from the four-membered ring to the carbocation center, which expands the ring by one carbon.
Deprotonation of the resulting oxonium ion to yield the stable cyclopentanone.
This type of ring expansion has been shown to be effective in various spirocyclic systems. For example, 1-oxaspiro[2.3]hexanes, which can be considered precursors to hydroxymethylcyclobutanes, undergo facile Lewis acid-mediated ring expansion to yield cyclopentanones, driven by the release of ring strain. nih.gov
| Starting Material | Reagent/Conditions | Product | Key Feature | Reference |
| 'Pinacol' dimer of cyclobutanone | Acid | Spiro-fused cyclopentanone | Ring expansion of one cyclobutane (B1203170) ring | chegg.com |
| 1-Oxaspiro[2.3]hexane | Lewis Acid (e.g., ZnBr₂) | Substituted Cyclopentanone | Strain-release driven rearrangement | nih.gov |
| Hydroxymethylcyclobutane derivative | SiO₂ or ZnBr₂ | Cyclopentanone or Cyclopentenone | Controlled ring expansion | nih.gov |
Spiropentylcarbinyl Radical Ring Scission and Isomerization
Radical reactions provide unique pathways for skeletal rearrangements, often driven by the cleavage of strained rings. The spiropentylcarbinyl radical is a specific system involving a radical center on a carbon attached to a spiropentane (B86408) (spiro[2.2]pentane) core. The high ring strain of the two fused cyclopropane (B1198618) rings makes this system susceptible to ring-opening reactions (scission).
Upon formation, the spiropentylcarbinyl radical can undergo rapid β-scission of one of the adjacent cyclopropane C-C bonds. This process opens one of the three-membered rings to generate a more stable, rearranged radical isomer, typically a cyclobutyl- or cyclopentenyl-methyl radical, depending on the specific bond that cleaves. The driving force for this isomerization is the significant release of strain energy associated with the spiropentane moiety. The regioselectivity of the ring scission can be influenced by substituents on the spiropentane core. Studies on related systems, such as the β-scission of alkoxyl radicals bearing α-cyclopropyl groups, suggest that the C-C bonding orbitals of the strained ring can assist in the transition state of the cleavage process. researchgate.net
This type of rearrangement represents a fundamental transformation for highly strained spirocyclic systems, leading to significant skeletal reorganization.
Electrophilic and Nucleophilic Additions to Unsaturated Centers
The reactivity of 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- is largely dictated by its two unsaturated centers: the enone system within the cyclohexene (B86901) ring and the terminal alkene of the pentenoyl side chain. Both sites are susceptible to addition reactions, but their electronic nature governs their interaction with electrophiles and nucleophiles.
The α,β-unsaturated ketone moiety is a classic Michael acceptor. Nucleophilic attack can occur at two distinct positions: direct (1,2-addition) to the carbonyl carbon or conjugate (1,4-addition) to the β-carbon. libretexts.orglibretexts.org The regioselectivity of this addition is highly dependent on the nature of the nucleophile. libretexts.org Hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition due to the irreversible and rapid nature of the attack on the electrophilic carbonyl carbon. libretexts.org In contrast, softer nucleophiles, like Gilman (organocuprate) reagents, amines, and thiols, preferentially undergo 1,4-conjugate addition. pressbooks.pubfiveable.me This preference is attributed to the formation of a more stable, resonance-delocalized enolate intermediate. libretexts.org
The general mechanism for 1,4-conjugate addition involves the initial attack of the nucleophile on the β-carbon, leading to the formation of an enolate. Subsequent protonation of this intermediate, typically at the α-carbon, yields the final saturated ketone product via tautomerization of the enol form. libretexts.org
The terminal double bond of the 4-pentenoyl side chain behaves as a typical isolated alkene. It readily undergoes electrophilic addition reactions. For instance, the addition of a hydrogen halide (HX) would proceed via a carbocation intermediate, with the initial protonation occurring at the terminal carbon to form a more stable secondary carbocation. Subsequent attack by the halide anion would then yield the corresponding haloalkane.
| Nucleophile Type | Predominant Addition Pathway | Initial Site of Attack | Key Intermediate |
|---|---|---|---|
| Hard Nucleophiles (e.g., Grignard Reagents) | 1,2-Addition | Carbonyl Carbon | Alkoxide |
| Soft Nucleophiles (e.g., Organocuprates) | 1,4-Conjugate Addition | β-Carbon | Enolate |
Oxidation and Reduction Mechanisms
The oxidation and reduction of 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- can selectively target the different functional groups present in the molecule. youtube.com The course of these reactions is highly dependent on the reagents and conditions employed. 182.160.97
Reduction:
The carbonyl group and the two carbon-carbon double bonds are all susceptible to reduction. Catalytic hydrogenation using reagents like H₂ with a palladium catalyst (Pd/C) would likely lead to the non-selective reduction of all three unsaturated functionalities to yield the corresponding spirocyclic alkane-alcohol.
More selective reductions can be achieved using specific reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that would selectively reduce the ketone to a secondary alcohol without affecting the carbon-carbon double bonds. libretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.
Conversely, the α,β-unsaturated system can be selectively reduced. For example, a diastereoselective reduction of a similar spiro[4.5]decane ketone has been achieved under Birch conditions (sodium in liquid ammonia (B1221849) with an alcohol proton source). nih.gov
Oxidation:
Oxidation reactions can also be directed to specific sites. The terminal alkene is more susceptible to oxidation than the electron-deficient double bond of the enone system. Epoxidation with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would likely occur preferentially at the 4-pentenyl side chain.
The enone itself can undergo oxidation under specific conditions. For example, palladium-catalyzed oxidative dehydrogenation in the presence of molecular oxygen can convert saturated ketones into 1,4-enediones. organic-chemistry.org While the starting material is already an enone, related processes could potentially lead to further oxidation of the ring system. The oxidation of organic compounds generally involves an increase in the number of carbon-heteroatom bonds or a decrease in the number of carbon-hydrogen bonds. libretexts.org
| Reagent | Target Functional Group | Product Type | Reaction Type |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Ketone | Secondary Alcohol | Reduction |
| m-CPBA | Terminal Alkene | Epoxide | Oxidation |
| H₂/Pd-C | Ketone and Both Alkenes | Saturated Alcohol | Reduction |
Acid-Base Catalyzed Processes
Acid and base catalysis can initiate a variety of transformations in 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-, including rearrangements and cyclizations.
Under acidic conditions, the protonation of the carbonyl oxygen can activate the enone system for various reactions. For instance, a spiro[4.5]dec-6-en-2-one has been shown to undergo an acid-catalyzed rearrangement to form an octalone system. rsc.org A similar rearrangement could be envisioned for the title compound, potentially involving a carbocation intermediate and subsequent skeletal reorganization. The synthesis of spiro[4.5]decane systems has been achieved through acid-catalyzed processes. mdpi.com
Base-catalyzed reactions often involve the formation of an enolate. The deprotonation of the α-carbon of the ketone can lead to an enolate that can participate in various reactions. For example, intramolecular aldol-type reactions could potentially occur, leading to the formation of new ring systems, although this would be dependent on the conformational flexibility of the spirocyclic framework.
Studies of Reaction Intermediates and Transition States
Understanding the intermediates and transition states in reactions involving spirocyclic compounds is crucial for predicting stereochemical outcomes and reaction pathways. fossee.in Computational studies have become an invaluable tool for elucidating these transient species. nih.govresearchgate.net
For the nucleophilic addition to the enone system, the geometry of the enolate intermediate will determine the stereochemistry of the final product upon protonation. The rigid spirocyclic framework will impose significant conformational constraints, influencing the facial selectivity of the attack.
In pericyclic reactions, such as a potential intramolecular Diels-Alder reaction between the enone and the pentenyl side chain, the transition state geometry is critical. The stereochemical outcome would be dictated by the endo/exo selectivity of the transition state, which is influenced by secondary orbital interactions and steric effects imposed by the spirocyclic ring.
Computational studies on aza-spiro ring formations have highlighted the importance of analyzing a large number of conformational isomers of the transition states to accurately predict stereoselectivity. nih.gov The puckering of the rings and the presence of non-covalent interactions, such as hydrogen bonds and CH-π interactions, can play a decisive role in stabilizing certain transition state conformations. nih.gov The study of reaction dynamics, in addition to transition state theory, can also be critical in cases where product selectivity is not solely determined by the lowest energy transition state. nih.gov
Advanced Spectroscopic and Structural Elucidation of 4 Penten 1 One, 1 Spiro 4.5 Dec 7 En 7 Yl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A complete NMR analysis would provide information on the carbon framework and the connectivity and spatial arrangement of hydrogen atoms.
A complete assignment of the ¹H and ¹³C NMR spectra is fundamental to confirming the molecular structure. pellwall.com
¹H NMR: The proton spectrum would be expected to show distinct signals for the protons of the pentenone chain and the spiro[4.5]dec-7-en-7-yl moiety. Key expected signals would include those for the terminal vinyl protons (CH=CH₂) and the allylic protons of the pentenone chain, as well as the vinylic proton in the cyclohexene (B86901) ring of the spiro group. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and dihedral angles between adjacent protons.
¹³C NMR: The carbon spectrum would reveal the total number of unique carbon atoms in the molecule. For 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-, which has a molecular formula of C₁₅H₂₂O, 15 distinct carbon signals would be expected, unless there is accidental spectral overlap. scentree.cogivaudan.com Key signals would include the carbonyl carbon (C=O) of the ketone, the four olefinic carbons (C=C), and the spiro carbon atom.
Despite extensive searches of scientific databases, specific ¹H and ¹³C NMR spectral data, including chemical shifts and coupling constants for 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-, have not been found in publicly accessible research.
Hypothetical ¹H and ¹³C NMR Data Table
Without experimental data, a hypothetical table can be constructed to illustrate the expected regions for the chemical shifts.
| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |
| Carbonyl (C=O) | - | 208-215 |
| Vinylic CH (spiro ring) | 5.3-5.7 | 120-140 |
| Vinylic CH (pentenyl) | 5.7-5.9 | 135-140 |
| Vinylic CH₂ (pentenyl) | 4.9-5.1 | 114-118 |
| Spiro C | - | 45-55 |
| Aliphatic CH₂ & CH | 1.2-2.8 | 20-45 |
This table is for illustrative purposes only and is not based on experimental data.
Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete molecular structure. pellwall.com
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, typically through two or three bonds. It would be crucial for tracing the proton networks within the cyclopentane (B165970) and cyclohexene rings and along the pentenone chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It provides a direct link between the ¹H and ¹³C assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is invaluable for connecting different structural fragments, for instance, linking the pentenone chain to the spirocyclic system via the carbonyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. It is particularly useful for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the spiro rings.
No specific 2D NMR data (COSY, HSQC, HMBC, NOESY) for 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- has been published in the scientific literature.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-, the expected exact mass is 218.1671 g/mol for the molecular formula C₁₅H₂₂O. scentree.cogivaudan.com High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition.
The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would be expected to show characteristic losses, such as the loss of the pentenone side chain or fragments resulting from retro-Diels-Alder reactions in the cyclohexene ring. While the NIST Chemistry WebBook contains mass spectra for other spiro[4.5]decene derivatives, a specific mass spectrum and detailed fragmentation analysis for 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- are not publicly available. nih.gov
Predicted Mass Spectrometry Fragmentation
| m/z | Possible Fragment |
| 218 | [M]⁺ (Molecular Ion) |
| 203 | [M - CH₃]⁺ |
| 175 | [M - C₃H₅]⁺ (Loss of allyl group) |
| 150 | Retro-Diels-Alder fragmentation |
| 83 | [C₅H₇O]⁺ (Pentenone fragment) |
This table represents potential fragmentation pathways and is not based on recorded experimental data.
X-ray Crystallography for Absolute Configuration Determination in Related Spiro Compounds
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. While this technique has been applied to various spiro[4.5]decane derivatives to elucidate their solid-state structures, no crystallographic data for 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- has been reported. researchgate.net The compound is described as a liquid at room temperature, which would necessitate derivatization or crystallization at low temperatures to be suitable for this analysis. scentree.co
Chromatographic Techniques for Purification and Isomer Separation (e.g., Gas-Liquid Chromatography (GLC), Flash Column Chromatography)
Chromatographic methods are essential for the purification of the target compound and the separation of any potential isomers.
Flash Column Chromatography: This technique would likely be used during the synthesis of 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- for its purification from reaction byproducts.
Gas-Liquid Chromatography (GLC): GLC is a standard analytical technique in the fragrance industry for assessing the purity of volatile compounds. It could also be used to separate diastereomers if the synthesis results in a mixture. While GLC data exists for other spiro compounds, specific chromatograms or retention indices for the title compound are not available in research publications. nist.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- would be expected to show characteristic absorption bands for the C=O stretch of the ketone (around 1715 cm⁻¹), the C=C stretches of the two different double bonds (around 1640 cm⁻¹), and the vinylic C-H stretches (above 3000 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds, which often give strong Raman signals.
A search for publicly available, detailed IR or Raman spectra for this specific compound did not yield any results.
Computational Chemistry and Theoretical Studies of 4 Penten 1 One, 1 Spiro 4.5 Dec 7 En 7 Yl
Molecular Modeling of Substrate-Catalyst Interactions
Chemical Reactivity and Derivatization Pathways of 4 Penten 1 One, 1 Spiro 4.5 Dec 7 En 7 Yl
Functional Group Transformations on the Pentenone Moiety
The pentenone side chain contains an α,β-unsaturated ketone system, which is a versatile functional group in organic synthesis. Both the carbonyl group and the terminal alkene are sites for a variety of chemical modifications.
Carbonyl Reactivity (e.g., enolization, alpha-substitution)
The carbonyl group in 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- is flanked by α-hydrogens, which are protons attached to the carbon atom adjacent to the carbonyl group. These α-hydrogens are acidic due to the electron-withdrawing nature of the carbonyl oxygen and the resonance stabilization of the resulting conjugate base, known as an enolate. libretexts.orgmsu.edu This enolate formation is a key step in many reactions that occur at the α-carbon. fiveable.me
Under basic or acidic conditions, the ketone can exist in equilibrium with its enol tautomer. msu.edu The enolate intermediate is a powerful nucleophile and can react with various electrophiles, leading to α-substitution products. fiveable.me For instance, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) followed by the addition of an alkyl halide can introduce an alkyl group at the α-position. libretexts.orgsemanticscholar.org Similarly, halogenation at the α-carbon can be achieved under either acidic or basic conditions using reagents like Br₂. pressbooks.pubyoutube.com
| Reaction Type | Reagents | Product Description |
| α-Alkylation | 1. LDA, THF, -78 °C2. R-X (e.g., CH₃I) | Introduction of an alkyl group (R) at the carbon adjacent to the carbonyl. |
| α-Halogenation | Br₂, CH₃COOH | Substitution of an α-hydrogen with a bromine atom. |
| Aldol (B89426) Addition | RCHO, NaOH/H₂O | Formation of a β-hydroxy ketone by reaction with another aldehyde or ketone. |
| Reduction to Alcohol | NaBH₄, MeOH | Conversion of the ketone to the corresponding secondary alcohol, 4-penten-1-ol. |
This table presents potential transformations at the carbonyl group and its α-position based on established reactivity principles of ketones and enolates.
Alkene Reactivity (e.g., hydrogenation, epoxidation, halofunctionalization)
The compound possesses two distinct double bonds: a terminal alkene on the pentenone side chain and a trisubstituted alkene within the spiro[4.5]decane ring system. This structural difference allows for selective transformations.
Hydrogenation: The selective hydrogenation of one double bond in the presence of another is a common challenge in organic synthesis. researchgate.net Typically, less sterically hindered double bonds are hydrogenated more readily. Therefore, the terminal double bond of the pentenone moiety can be selectively reduced using catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃) under mild conditions, leaving the trisubstituted double bond in the spiro-ring intact. google.com More forceful hydrogenation conditions, such as using palladium on carbon (Pd/C) with higher hydrogen pressure, would likely reduce both alkenes and potentially the carbonyl group as well. nih.gov
Epoxidation: The reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields an epoxide. The rate of epoxidation is generally faster for more electron-rich, more substituted alkenes. researchgate.netorganic-chemistry.org Consequently, the trisubstituted double bond within the spiro-decene ring is expected to be more reactive towards epoxidation than the terminal double bond of the pentenone chain. This selectivity allows for the targeted synthesis of an epoxide on the spirocyclic core. rsc.orgrsc.org
Halofunctionalization: Halofunctionalization reactions introduce both a halogen and a heteroatom-based functional group across a double bond. For the α,β-unsaturated ketone system, reactions with halogenating agents in the presence of a nucleophile can proceed via a 1,4-conjugate addition mechanism. acs.orgrsc.org The isolated double bond in the spiro-ring would undergo standard electrophilic addition with reagents like bromine (Br₂) to form a vicinal dibromide.
| Reaction Type | Reagents | Selective Target | Product Description |
| Selective Hydrogenation | H₂, RhCl(PPh₃)₃ | Terminal Alkene | Saturation of the pentenone side-chain double bond. |
| Selective Epoxidation | m-CPBA | Spiro-ring Alkene | Formation of an epoxide on the spiro[4.5]decane ring system. |
| Halogenation | Br₂ in CCl₄ | Spiro-ring Alkene | Addition of two bromine atoms across the trisubstituted double bond. |
| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | Terminal Alkene | Anti-Markovnikov addition of H and OH to form a primary alcohol. |
This table outlines the selective reactivity of the two different alkene moieties present in 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-.
Transformations Involving the Spirocyclic System
The spiro[4.5]decane core provides a rigid and sterically defined scaffold that can undergo significant structural changes.
Skeletal Modifications and Ring Manipulations
The spiro[4.5]decane skeleton can be induced to undergo rearrangements, leading to novel carbocyclic frameworks. Lewis acid-mediated reactions are known to promote skeletal reorganization in spiro[4.5]deca-tetraenes to form indene derivatives. rsc.org Similar acid-catalyzed rearrangements could potentially be applied to derivatives of 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-. For instance, conversion of the ketone to a diol followed by acid treatment could initiate a pinacol-type rearrangement, leading to ring expansion or contraction. wikipedia.org Such transformations are valuable for accessing structurally complex and diverse molecules from a common precursor. nih.govrsc.org Ring expansion of cyclic ketones is another established method for modifying cyclic systems, often involving intermediates like tosyl hydrazones that can rearrange to form larger rings. thieme-connect.com
Selective Functionalization at the Spiro Carbon and Adjacent Positions
The spiro carbon itself is a quaternary center and is unreactive towards most reagents. However, functionalization can be achieved at positions adjacent to the spiro center. For example, allylic oxidation could introduce a hydroxyl or carbonyl group at the carbon atom next to the double bond within the cyclohexene (B86901) ring. Furthermore, ring-opening and re-closure strategies can be employed. For instance, oxidative cleavage of the double bond in the spiro-ring would yield a diketone, which could then be subjected to intramolecular cyclization reactions to form new bicyclic or spirocyclic systems with functionality adjacent to the original spiro center. The synthesis of complex spirocycles often relies on such strategic manipulations of precursors. nih.govacs.org
Design of Analogs and Derivatives for Elucidating Structure-Reactivity Relationships
The synthesis of analogs and derivatives of 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- is crucial for understanding how specific structural features influence its properties, such as its characteristic odor profile or any potential biological activity. researchgate.net Structure-activity relationship (SAR) studies involve systematically modifying the molecular structure and observing the resulting changes in a specific property. nih.govperfumerflavorist.com
For fragrance applications, modifications might include altering the length of the pentenone chain, changing the position or degree of substitution of the double bonds, or introducing substituents onto the spirocyclic rings. researchgate.net In medicinal chemistry, spirocyclic scaffolds are considered "privileged structures" because their rigid, three-dimensional nature can lead to high-affinity interactions with biological targets. nih.govmdpi.com Analogs could be designed to explore potential biological activities by, for example, replacing the pentenone moiety with other functional groups or by synthesizing heterocyclic spiro-analogs. nih.govunimore.itresearchgate.net These studies are essential for the rational design of new molecules with tailored properties.
| Analog Design Strategy | Example Modification | Potential Impact on Properties |
| Modify Pentenone Chain | Hydrogenate terminal alkene | Alter odor profile; increase stability. |
| Modify Spirocyclic Core | Epoxidize spiro-ring alkene | Introduce polarity; create chiral centers; alter odor and biological activity. |
| Introduce Heteroatoms | Replace a CH₂ in the cyclopentane (B165970) ring with an oxygen atom (oxaspirocycle) | Significantly change polarity, solubility, and potential for hydrogen bonding. |
| Skeletal Rearrangement | Acid-catalyzed rearrangement | Create entirely new carbon skeletons, leading to novel properties. |
This table illustrates strategies for designing analogs of 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- to investigate structure-reactivity relationships.
Applications in Advanced Organic Synthesis
Utility as a Chiral Building Block in Complex Molecule Synthesis
The enantioselective synthesis of complex molecules is a cornerstone of modern drug discovery and materials science. Chiral building blocks, which possess a defined three-dimensional arrangement of atoms, are instrumental in controlling the stereochemical outcome of a reaction sequence. The spiro[4.5]decane framework itself is a common motif in a variety of natural products, many of which exhibit significant biological activity. The synthesis of these natural products often relies on the use of chiral precursors to establish the correct stereochemistry.
While numerous strategies exist for the asymmetric synthesis of spiro[4.5]decanes, there is no specific information available in the scientific literature that details the use of "4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-" as a chiral building block. Searches for enantioselective syntheses employing this specific ketone or its chiral derivatives have not yielded any published research. The compound is listed in some chemical supplier databases alongside other chiral building blocks, but without any referenced applications in asymmetric synthesis. bldpharm.com
Integration into Total Synthesis Efforts of Natural Products and Bioactive Compounds
The total synthesis of natural products serves as a powerful driver for the development of new synthetic methods and strategies. The spiro[4.5]decane core is found in a range of sesquiterpenes, including the acoranes and vetispiranes, which have been the targets of numerous total synthesis campaigns. These efforts have led to the development of innovative methods for constructing the spirocyclic system, such as Claisen rearrangements, olefin metathesis, and photoannelation reactions.
Despite the prevalence of the spiro[4.5]decane scaffold in natural products, there are no documented instances of "4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-" being utilized as a starting material or intermediate in any reported total synthesis. The compound, also known by its trade name Spirogalbanone, is primarily recognized for its application as a fragrance ingredient due to its powerful green and fruity odor. google.compellwall.com Its role appears to be confined to the fragrance industry, with no evidence of its integration into the synthesis of more complex bioactive molecules.
Contribution to the Development of Novel Synthetic Methodologies
The quest for novel synthetic methodologies that offer improved efficiency, selectivity, and sustainability is a central theme in organic chemistry. Spirocyclic compounds, with their challenging steric and electronic properties, often serve as excellent test substrates for the development of new reactions. Methodologies for the construction of spiro[4.5]decanes have been developed using techniques such as synergistic photocatalysis and organocatalysis, as well as gold-catalyzed cyclizations.
However, the specific compound "4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-" has not been identified as a key component in the development of any new synthetic methodologies. While general methods for the synthesis of functionalized spiro[4.5]decanes are reported, this particular ketone is not featured as a substrate or product in these studies. Its contribution to the advancement of synthetic chemistry appears to be negligible based on the available literature.
Precursor for Advanced Chemical Scaffolds
The transformation of readily available starting materials into more complex and valuable chemical scaffolds is a fundamental aspect of synthetic chemistry. The structural features of "4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-", including its ketone and two alkene groups, suggest its potential as a precursor for a variety of more elaborate molecular architectures.
Nevertheless, there is no scientific literature to support the use of this compound as a precursor for advanced chemical scaffolds. Its known application is as a fragrance material, and there are no reports of its conversion into other types of molecular frameworks for applications in medicinal chemistry or materials science.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Remaining Challenges
The primary academic and commercial contribution surrounding 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- (CAS No. 224031-70-3) has been its development and characterization as a fragrance ingredient. nih.govchemicalbook.comchemspider.comlookchem.comechemi.com It is noted for its powerful green, fruity, and galbanum-like scent profile. chemicalbook.com The established synthesis involves a multi-step process beginning with spiro[4.5]decan-7-one, which undergoes a reaction with acetylene, subsequent allylation, and a final rearrangement catalyzed by formic acid to yield the target molecule. chemicalbook.com
Despite the successful synthesis for fragrance applications, significant academic challenges persist, primarily reflecting broader issues in spirocyclic chemistry. A major hurdle is achieving high stereoselectivity. The generation of the spirocyclic core and the attachment of the side chain can lead to multiple diastereomers, and controlling the precise three-dimensional arrangement remains a complex task. researchgate.net Another challenge is regioselectivity in reactions involving the cyclohexene (B86901) ring of the spiro[4.5]decane system. researchgate.net While methods for constructing the spiro[4.5]decane skeleton exist, including Claisen rearrangements and ring-closing metathesis, achieving specific substitution patterns efficiently is an ongoing area of research. researchgate.netnih.gov The synthesis of functionalized spirocycles often requires multi-step sequences, and developing more convergent and atom-economical routes is a persistent goal. nih.gov
Exploration of Emerging Synthetic Strategies and Catalytic Systems
The field of spirocyclic synthesis is rapidly evolving, with numerous innovative strategies applicable to the synthesis of analogs of 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-. These emerging methods offer potential pathways to greater efficiency, stereocontrol, and molecular diversity.
Key Emerging Synthetic Strategies:
Multicomponent Reactions (MCRs): These reactions are highly efficient for building molecular complexity in a single step. researchgate.net MCRs, such as the Knoevenagel/Michael/cyclization domino reaction, can be used to construct highly substituted spirocyclic systems from simple starting materials. nih.gov
Cascade Reactions: Organocatalytic cascade reactions, for instance, a Michael-Michael-aldol sequence, have proven effective in synthesizing spiro compounds with excellent diastereo- and enantioselectivity. rsc.org
Photocatalysis: The use of visible light in conjunction with organic or metal-based photosensitizers enables novel cycloadditions. For example, a [3+2] cycloaddition of cyclopropylamines with olefins has been developed to synthesize 2-amino-spiro[4.5]decane-6-ones under mild, metal-free conditions. mdpi.com
Matteson-Type Annulation: An iterative boron-homologation approach allows for the programmable construction of spirocycles from simple cyclic ketones, offering a high degree of control over ring size and stereochemistry. nih.govnih.gov
A diverse array of catalytic systems is central to these modern synthetic methods. Both transition metals and organocatalysts have demonstrated significant utility in spirocycle synthesis.
Interactive Table: Comparison of Catalytic Systems for Spirocycle Synthesis
| Catalyst Type | Examples | Target Spiro-System | Advantages | Research Findings |
|---|---|---|---|---|
| Transition Metals | Pd, Zn, TiCl₄, Fe, Au, Ag, Ni, Mn | Spirooxindoles, Spiro[4.5]decanes, Spiro-heterocycles | High efficiency, unique reactivity pathways. nih.gov | Palladium catalysis has been used for the asymmetric synthesis of spiro[4.5]-1-one compounds. mdpi.com Dinuclear zinc catalysts afford dihydrofuran spirooxindoles with excellent yields and stereoselectivities. nih.gov TiCl₄ catalyzes Diels-Alder reactions to form spiro-heterocycles with high regio- and stereoselectivity. pnrjournal.com |
| Organocatalysts | Proline derivatives, Thioureas, Chiral Phosphoric Acids, Ionic Liquids | Spiro[4.5]decanes, Spirooxindoles, Spiro-pyrazoles | Metal-free, environmentally benign, high enantioselectivity. researchgate.netrsc.org | BINOL-derived phosphoric acid catalyzes the [3+2] cycloaddition to form 2-amino-spiro[4.5]decane-6-ones with up to 99:1 diastereoselectivity. mdpi.com Ionic liquids can serve as catalysts in microwave-assisted multicomponent reactions to produce spiro compounds. nih.gov |
| Photocatalysts | Organic Dyes, Iridium/Ruthenium complexes (often used with an organocatalyst) | 2-Amino-spiro[4.5]decane-6-ones | Mild reaction conditions, green chemistry principles, unique bond formations. mdpi.com | Synergistic photocatalysis and organocatalysis can achieve 100% atom conversion in the synthesis of spiro[4.5]decane derivatives without external metal catalysts. mdpi.com |
Advanced Computational Approaches for Mechanistic Elucidation and Property Prediction
Computational chemistry is becoming an indispensable tool for advancing the synthesis and understanding of complex molecules like spirocycles. Density Functional Theory (DFT) is frequently employed to rationalize experimental outcomes and to predict the feasibility of proposed reaction pathways. acs.org
For instance, computational studies can model the transition states of catalytic cycles, helping to explain the origins of stereoselectivity in reactions that form spirocyclic centers. researchgate.net By calculating the energy barriers for different mechanistic pathways, researchers can predict which reaction conditions will favor the desired product. This was demonstrated in a study of a thermally controlled chemodivergent reaction, where DFT calculations clarified the trifurcation of the reaction mechanism. acs.org Furthermore, computational methods can predict key molecular properties. For the target compound, this could include predicting its odor profile based on its structure, or modeling its interaction with biological targets if it were to be developed as a bioactive molecule. This predictive power can significantly reduce the experimental effort required for designing new derivatives with specific properties.
Potential for Derivatization Towards Novel Chemical Entities with Targeted Reactivity
The spiro[4.5]decane framework is considered a "privileged" scaffold in medicinal chemistry, meaning it is a structural motif that is recurrent in biologically active compounds. researchgate.netrsc.org This suggests that 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- could serve as a valuable starting point for derivatization to create novel chemical entities with targeted reactivity. The compound possesses two key reactive handles for modification: the ketone on the pentenyl chain and the double bond within the cyclohexene ring.
Potential Derivatization Strategies and Applications:
Medicinal Chemistry: The spiro[4.5]decanone core has been identified as a useful template for inhibitors of prolyl hydroxylase domain (PHD) enzymes, which are targets for treating anemia. rsc.org The ketone could be transformed into other functional groups, such as amines or heterocycles, to explore structure-activity relationships (SAR) for various biological targets. Spirocyclic compounds have shown promise as anticancer, antimicrobial, and antiviral agents. nih.govnih.gov
Agrochemicals: Novel spiro-fused indoline-quinoline derivatives have recently been identified as potent herbicides. acs.org By analogy, modification of the spiro[4.5]decane scaffold could lead to new classes of agrochemicals.
Materials Science: The rigid, three-dimensional structure imparted by the spiro center can lead to materials with unique properties. Derivatization could be explored to create novel polymers or liquid crystals.
The existing double bonds in the molecule could be functionalized through various reactions like epoxidation, dihydroxylation, or cycloaddition to introduce further complexity and functionality, opening up a vast chemical space for exploration. researchgate.net
Q & A
Basic: What are the key physicochemical properties of 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-?
Answer:
The compound (CAS 224031-70-3) has a molecular formula of C₁₅H₂₂O and a molecular weight of 218.33 g/mol. Predicted properties include a density of 0.97±0.1 g/cm³ and a boiling point of 331.7±31.0°C . Its spirocyclic structure introduces steric constraints, which may influence reactivity and stability. These properties are critical for designing storage conditions and selecting solvents for experimental workflows.
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this spirocyclic ketone?
Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to resolve the spiro junction and confirm the presence of the pentenone moiety. The cyclohexenyl and pentenyl groups will exhibit distinct splitting patterns due to ring puckering effects .
- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight and fragmentation pathways, particularly for distinguishing isomers (e.g., dec-6-en vs. dec-7-en derivatives) .
- GC-MS : Suitable for purity assessment in flavor chemistry applications due to its volatility .
Advanced: How can researchers resolve contradictions between toxicological classifications and reported applications in flavor chemistry?
Answer:
The compound is classified as environmentally hazardous but shows no mutagenic activity in regressive mutation tests . Its use in flavoring agents (e.g., "spirogalbanone") suggests low acute toxicity at regulated thresholds . To address contradictions:
- Conduct dose-response studies to establish safe exposure limits.
- Compare structural analogs (e.g., 1-spiro[4.5]dec-6-en-7-yl isomer) to isolate toxicity contributors .
- Use computational toxicology models (e.g., QSAR) to predict hazards absent empirical data .
Advanced: What computational approaches are effective for studying the spirocyclic ring system’s conformational dynamics?
Answer:
- Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify non-planar distortions in the spiro[4.5]decene ring. This method generalizes puckering amplitudes and phase angles for comparative studies with cyclopentane or cyclohexane derivatives .
- Molecular Dynamics (MD) : Simulate thermal fluctuations to identify stable conformers under experimental conditions (e.g., temperature-dependent NMR).
- DFT Calculations : Optimize geometries and calculate NMR chemical shifts to validate experimental spectra .
Advanced: What synthetic challenges arise in preparing 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-?
Answer:
- Regioselectivity : The spiro junction’s steric hindrance complicates selective functionalization. Use directing groups (e.g., boronates) to control reaction sites .
- Isomer Separation : The dec-6-en and dec-7-en isomers (CAS 224031-70-3 and 224031-71-4) co-elute in chromatography. Employ silver-ion HPLC or chiral stationary phases for resolution .
- Scale-Up : Adhere to regulatory thresholds (e.g., 400 kg/year in South Korea) to avoid environmental penalties .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Ventilation : Use fume hoods due to inhalation risks (LC₅₀ >5.24 mg/L) .
- PPE : Wear nitrile gloves and goggles to prevent dermal contact.
- Waste Disposal : Classify as hazardous waste if exceeding 20 kg/year, per chemical control laws .
Advanced: How can structure-activity relationships (SAR) guide its application in fragrance chemistry?
Answer:
- Odor Threshold Analysis : Compare the spirocyclic backbone’s rigidity to acyclic analogs (e.g., 3,7-dimethyl-2-methylenocta-6-enal) to assess volatility and receptor binding .
- Stereoelectronic Effects : Modify the pentenone’s α,β-unsaturation to tune electrophilicity and odor profiles.
- Isomer-Specific Studies : Test dec-6-en vs. dec-7-en isomers for differences in sensory attributes using human panelists .
Methodological Guidelines
- Experimental Design : Align research questions with the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to ensure measurability and replicability .
- Data Contradictions : Use triangulation (e.g., combining computational, in vitro, and regulatory data) to validate hypotheses .
- Ethical Compliance : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for risk-benefit assessments in toxicology studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
